Cas no 1326936-28-0 (6-chloro-N-[1-(4-methoxyphenyl)ethyl]-3-(morpholine-4-carbonyl)quinolin-4-amine)
![6-chloro-N-[1-(4-methoxyphenyl)ethyl]-3-(morpholine-4-carbonyl)quinolin-4-amine structure](https://ja.kuujia.com/scimg/cas/1326936-28-0x500.png)
6-chloro-N-[1-(4-methoxyphenyl)ethyl]-3-(morpholine-4-carbonyl)quinolin-4-amine 化学的及び物理的性質
名前と識別子
-
- (6-chloro-4-{[1-(4-methoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone
- 6-chloro-N-[1-(4-methoxyphenyl)ethyl]-3-(morpholine-4-carbonyl)quinolin-4-amine
- STL128411
- (6-chloro-4-((1-(4-methoxyphenyl)ethyl)amino)quinolin-3-yl)(morpholino)methanone
- [6-chloro-4-[1-(4-methoxyphenyl)ethylamino]quinolin-3-yl]-morpholin-4-ylmethanone
-
- インチ: 1S/C23H24ClN3O3/c1-15(16-3-6-18(29-2)7-4-16)26-22-19-13-17(24)5-8-21(19)25-14-20(22)23(28)27-9-11-30-12-10-27/h3-8,13-15H,9-12H2,1-2H3,(H,25,26)
- InChIKey: LBRBKJDCHRQFNM-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2C(C=1)=C(C(=CN=2)C(N1CCOCC1)=O)NC(C)C1C=CC(=CC=1)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 5
- 複雑さ: 566
- トポロジー分子極性表面積: 63.7
- 疎水性パラメータ計算基準値(XlogP): 4.3
6-chloro-N-[1-(4-methoxyphenyl)ethyl]-3-(morpholine-4-carbonyl)quinolin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6609-6730-10μmol |
6-chloro-N-[1-(4-methoxyphenyl)ethyl]-3-(morpholine-4-carbonyl)quinolin-4-amine |
1326936-28-0 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6609-6730-3mg |
6-chloro-N-[1-(4-methoxyphenyl)ethyl]-3-(morpholine-4-carbonyl)quinolin-4-amine |
1326936-28-0 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6609-6730-2mg |
6-chloro-N-[1-(4-methoxyphenyl)ethyl]-3-(morpholine-4-carbonyl)quinolin-4-amine |
1326936-28-0 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6609-6730-5mg |
6-chloro-N-[1-(4-methoxyphenyl)ethyl]-3-(morpholine-4-carbonyl)quinolin-4-amine |
1326936-28-0 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6609-6730-4mg |
6-chloro-N-[1-(4-methoxyphenyl)ethyl]-3-(morpholine-4-carbonyl)quinolin-4-amine |
1326936-28-0 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6609-6730-5μmol |
6-chloro-N-[1-(4-methoxyphenyl)ethyl]-3-(morpholine-4-carbonyl)quinolin-4-amine |
1326936-28-0 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6609-6730-10mg |
6-chloro-N-[1-(4-methoxyphenyl)ethyl]-3-(morpholine-4-carbonyl)quinolin-4-amine |
1326936-28-0 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6609-6730-2μmol |
6-chloro-N-[1-(4-methoxyphenyl)ethyl]-3-(morpholine-4-carbonyl)quinolin-4-amine |
1326936-28-0 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6609-6730-1mg |
6-chloro-N-[1-(4-methoxyphenyl)ethyl]-3-(morpholine-4-carbonyl)quinolin-4-amine |
1326936-28-0 | 1mg |
$54.0 | 2023-09-07 |
6-chloro-N-[1-(4-methoxyphenyl)ethyl]-3-(morpholine-4-carbonyl)quinolin-4-amine 関連文献
-
1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
6-chloro-N-[1-(4-methoxyphenyl)ethyl]-3-(morpholine-4-carbonyl)quinolin-4-amineに関する追加情報
Introduction to 6-chloro-N-[1-(4-methoxyphenyl)ethyl]-3-(morpholine-4-carbonyl)quinolin-4-amine (CAS No. 1326936-28-0)
6-chloro-N-[1-(4-methoxyphenyl)ethyl]-3-(morpholine-4-carbonyl)quinolin-4-amine (CAS No. 1326936-28-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The structure of 6-chloro-N-[1-(4-methoxyphenyl)ethyl]-3-(morpholine-4-carbonyl)quinolin-4-amine is characterized by a quinoline core substituted with a chloro group at the 6-position, an amine group at the 4-position, and a morpholine carbonyl group at the 3-position. Additionally, the amine group is further substituted with an ethyl group that is itself substituted with a 4-methoxyphenyl moiety. This intricate molecular architecture contributes to its unique pharmacological profile and potential as a lead compound in drug discovery.
Recent studies have highlighted the potential of 6-chloro-N-[1-(4-methoxyphenyl)ethyl]-3-(morpholine-4-carbonyl)quinolin-4-amine in various therapeutic areas. One notable application is its anti-inflammatory activity. In vitro and in vivo experiments have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory properties, 6-chloro-N-[1-(4-methoxyphenyl)ethyl]-3-(morpholine-4-carbonyl)quinolin-4-amine has also shown significant antiviral activity. Research conducted on viral infections such as influenza and herpes simplex virus (HSV) has indicated that this compound can interfere with viral replication by targeting key viral enzymes and pathways. This dual action against both inflammation and viral infection makes it an attractive target for developing broad-spectrum antiviral drugs.
In the realm of cancer research, 6-chloro-N-[1-(4-methoxyphenyl)ethyl]-3-(morpholine-4-carbonyl)quinolin-4-amine has demonstrated potent anticancer effects. Studies have shown that it can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells. These findings suggest that this compound could be developed into a novel therapeutic agent for cancer treatment.
The pharmacokinetic properties of 6-chloro-N-[1-(4-methoxyphenyl)ethyl]-3-(morpholine-4-carbonyl)quinolin-4-amine have also been extensively studied. Preclinical data indicate that it exhibits favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an oral medication. Additionally, its low toxicity profile in animal models suggests that it may have a favorable safety margin when used in humans.
To further explore the therapeutic potential of 6-chloro-N-[1-(4-methoxyphenyl)ethyl]-3-(morpholine-4-carbonyl)quinolin-4-amine, several clinical trials are currently underway. These trials aim to evaluate its efficacy and safety in treating various conditions such as chronic inflammatory diseases, viral infections, and cancer. Preliminary results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses.
In conclusion, 6-chloro-N-[1-(4-methoxyphenyl)ethyl]-3-(morpholine-4-carbonyl)quinolin-4-amine (CAS No. 1326936-28-0) represents a promising lead compound in the development of new therapeutic agents for a range of diseases. Its unique chemical structure and multifaceted biological activities make it an exciting area of research for medicinal chemists and pharmaceutical scientists alike. As ongoing studies continue to uncover its full potential, this compound may well become an important tool in the fight against some of the most challenging diseases faced by modern medicine.
1326936-28-0 (6-chloro-N-[1-(4-methoxyphenyl)ethyl]-3-(morpholine-4-carbonyl)quinolin-4-amine) 関連製品
- 1922855-17-1(1-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-4,4,7-trimethyl-)
- 1256360-23-2(4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester)
- 1017789-04-6(2-(5-bromopyrimidin-2-yl)oxybenzonitrile)
- 2905-68-2(Methyl 3,4-dichlorobenzoate)
- 2228563-27-5(N-methyl-1-(thiophen-3-yl)methylcyclopropan-1-amine)
- 1242137-20-7(N-4-(Aminocarbonyl)-3-fluorophenyl-2-methylalanine)
- 1806409-46-0(4-Bromo-3-(3-chloropropyl)(difluoromethoxy)benzene)
- 1805125-64-7(4-(Difluoromethyl)-3-methoxy-2-methyl-6-(trifluoromethoxy)pyridine)
- 860649-99-6(4-(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxybenzenecarbonitrile)
- 1412953-16-2(2-cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine)




